4-Bromo-2-methylphenylzinc iodide 4-Bromo-2-methylphenylzinc iodide
Brand Name: Vulcanchem
CAS No.: 1141981-37-4
VCID: VC11723081
InChI: InChI=1S/C7H6Br.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
SMILES: CC1=[C-]C=CC(=C1)Br.[Zn+]I
Molecular Formula: C7H6BrIZn
Molecular Weight: 362.3 g/mol

4-Bromo-2-methylphenylzinc iodide

CAS No.: 1141981-37-4

Cat. No.: VC11723081

Molecular Formula: C7H6BrIZn

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methylphenylzinc iodide - 1141981-37-4

Specification

CAS No. 1141981-37-4
Molecular Formula C7H6BrIZn
Molecular Weight 362.3 g/mol
IUPAC Name 1-bromo-3-methylbenzene-4-ide;iodozinc(1+)
Standard InChI InChI=1S/C7H6Br.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Standard InChI Key WYSHXMKIRMQURK-UHFFFAOYSA-M
SMILES CC1=[C-]C=CC(=C1)Br.[Zn+]I
Canonical SMILES CC1=[C-]C=CC(=C1)Br.[Zn+]I

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

4-Bromo-2-methylphenylzinc iodide belongs to the class of organozinc compounds, featuring a zinc center coordinated to a 4-bromo-2-methylphenyl group and an iodide ion. The molecular structure is defined by the following parameters:

PropertyValue
Molecular FormulaC7H6BrIZn\text{C}_7\text{H}_6\text{BrIZn}
Average Molecular Mass362.323 g/mol
Monoisotopic Mass359.7989 g/mol
ChemSpider ID21397240
CAS Registry Number1141981-37-4
MDL NumberMFCD08064070

The bromine substituent at the para position and the methyl group at the ortho position create steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals a tetrahedral geometry around the zinc atom, stabilized by interactions with the aryl ring and iodide .

Spectroscopic Data

  • NMR Spectroscopy: 1H^1\text{H} NMR of related arylzinc iodides shows aromatic protons resonating between 6.8–7.5 ppm, with methyl groups appearing as singlets near 2.3 ppm.

  • IR Spectroscopy: Stretching vibrations for C-Br and Zn-C bonds are observed at 550–600 cm1^{-1} and 480–520 cm1^{-1}, respectively.

Synthesis and Purification

Synthetic Methodology

The synthesis of 4-bromo-2-methylphenylzinc iodide involves a direct insertion of zinc metal into the carbon-iodine bond of 4-bromo-2-methylphenyl iodide. The reaction proceeds under inert conditions to prevent oxidation:

4-Bromo-2-methylphenyl iodide+ZnTHF, N24-Bromo-2-methylphenylzinc iodide\text{4-Bromo-2-methylphenyl iodide} + \text{Zn} \xrightarrow{\text{THF, N}_2} \text{4-Bromo-2-methylphenylzinc iodide}

Key Steps:

  • Preparation of Aryl Iodide Precursor: 4-Bromo-2-methylphenyl iodide is synthesized via iodination of 4-bromo-2-methylaniline using N\text{N}-iodosuccinimide (NIS) in acidic media .

  • Zinc Insertion: The aryl iodide reacts with activated zinc powder in anhydrous THF at 25–40°C for 12–24 hours .

  • Purification: The crude product is filtered to remove excess zinc and concentrated under reduced pressure. The resulting 0.5 M THF solution is stored under argon .

Optimization Parameters

  • Solvent: THF is preferred due to its ability to solubilize organozinc compounds and stabilize intermediates.

  • Temperature: Reactions conducted below 40°C minimize side reactions such as Wurtz coupling.

  • Zinc Activation: Zinc is often activated by sequential treatment with dilute HCl and TiCl4\text{TiCl}_4 to enhance reactivity.

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

4-Bromo-2-methylphenylzinc iodide participates in palladium-catalyzed Negishi couplings, transferring its aryl group to electrophilic partners (e.g., aryl halides, triflates):

Ar-Zn-I+Ar’XPd(PPh3)4Ar-Ar’+ZnIX\text{Ar-Zn-I} + \text{Ar'}-X \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{ZnIX}

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the carbon-halogen bond of the electrophile.

  • Transmetallation: The organozinc reagent transfers its aryl group to Pd(II).

  • Reductive Elimination: Pd(0) releases the biaryl product, regenerating the catalyst .

Functional Group Compatibility

The reagent tolerates ester, nitro, and cyano groups, enabling syntheses of multifunctional aromatics. For example, coupling with 5-bromo-2-furaldehyde yields 5-aryl-2-furaldehydes, valuable intermediates in medicinal chemistry .

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Bromo-2-methylphenylzinc iodide is employed in constructing kinase inhibitors and antipsychotic agents. Its use in Suzuki-Miyaura couplings with boronic acids has streamlined the production of biphenyl scaffolds .

Materials Science

The compound aids in synthesizing conjugated polymers for organic light-emitting diodes (OLEDs). For instance, coupling with thiophene derivatives enhances electron transport properties .

Recent Research Developments

Catalytic Innovations

Recent studies utilize nickel catalysts for cross-electrophile couplings, expanding substrate scope to alkyl halides. This method achieves higher yields (75–90%) under mild conditions .

Green Chemistry Approaches

Microwave-assisted syntheses reduce reaction times from hours to minutes, improving energy efficiency. Recyclable palladium catalysts further enhance sustainability .

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